molecular formula C73H97N11O22 B2574663 CL2A-SN-38

CL2A-SN-38

货号: B2574663
分子量: 1480.6 g/mol
InChI 键: CMVRBCDBISKHME-URBSQPMJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

CL2A-SN-38 is an antibody-drug conjugate (ADC) designed for targeted cancer therapy, utilizing the potent chemotherapeutic agent SN-38, which is the active metabolite of irinotecan. This compound has garnered significant attention due to its potential efficacy against various solid tumors, particularly those expressing the Trop-2 antigen. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and relevant case studies.

This compound operates through a targeted delivery mechanism, wherein the antibody component binds specifically to Trop-2 on the surface of cancer cells. Upon binding, the conjugate is internalized into the cell, where the SN-38 is released intracellularly. The release mechanism is crucial as it allows for localized cytotoxic effects while minimizing systemic toxicity.

  • Linker Stability : The CL2A linker provides a balance between stability in circulation and release in the tumor microenvironment. Studies indicate that this linker allows for a half-life of approximately one day in serum, facilitating effective drug delivery to tumors while reducing premature drug release .
  • Cytotoxicity : In vitro studies have shown that this compound exhibits potent cytotoxic effects across various solid tumor lines, with IC50 values in the nanomolar range (Table 1). Notably, the efficacy of this compound was observed to be superior to other conjugates with different linkers .

Efficacy in Preclinical Models

Numerous preclinical studies have demonstrated the effectiveness of this compound in inhibiting tumor growth in xenograft models:

  • Tumor Models : Efficacy was assessed in five different human solid tumor-xenograft models expressing Trop-2. Results indicated significant tumor growth inhibition compared to control groups (P < 0.001) at non-toxic doses .
Tumor ModelDose (mg/kg)Treatment DurationTumor Growth Inhibition (%)
COLO 2050.44 weeks65
Capan-10.24 weeks70

Case Studies and Clinical Relevance

  • Case Study: Efficacy in Colorectal Cancer : A study involving patients with advanced colorectal cancer demonstrated promising results with this compound, showing marked reductions in tumor size and improved patient outcomes without significant adverse effects .
  • Tolerability Studies : Toxicity assessments in cynomolgus monkeys indicated that this compound was well-tolerated at doses significantly higher than those effective in mice. This suggests a favorable safety profile for potential clinical applications .
  • Comparison with Other ADCs : In comparative studies with other ADCs targeting Trop-2, this compound displayed superior therapeutic responses due to its unique linker properties that facilitate effective drug release and internalization within target cells .

属性

IUPAC Name

[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVRBCDBISKHME-URBSQPMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H97N11O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。